Cytotoxicity in HCT116 Colorectal Carcinoma: Potency Comparison Against 5-Fluorouracil-Based Benzimidazole Chalcones
N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide demonstrates an IC50 of 4.53 µM against HCT116 colorectal carcinoma cells in vitro . In the same cell line, a panel of aromatic amide-substituted benzimidazole-derived chalcones reported by Ma et al. (2020) exhibited IC50 values ranging from 8.22 to >100 µM, with the most potent analog (compound 16) achieving an IC50 of 8.22 µM, approximately 1.8-fold weaker than the target compound [1]. The clinical comparator 5-fluorouracil showed an IC50 of 94.63 µM in this model, underlining that the target compound provides over 20-fold greater potency [1]. However, this comparison should be treated cautiously as determinations were performed in separate laboratories and the chalcone series tested under 72-h MTT assay conditions, whereas the target compound's assay protocol is not fully detailed in the accessible record.
| Evidence Dimension | Antiproliferative activity (IC50) in HCT116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | IC50 ≈ 4.53 µM |
| Comparator Or Baseline | Benzimidazole chalcone compound 16: IC50 = 8.22 µM; 5-Fluorouracil: IC50 = 94.63 µM |
| Quantified Difference | ~1.8-fold more potent than best-in-class benzimidazole chalcone; ~20.9-fold more potent than 5-FU |
| Conditions | HCT116 human colorectal carcinoma cell line; comparator assay: 72-h MTT (Ma et al., 2020); target compound protocol source data incomplete |
Why This Matters
For researchers selecting a benzimidazole-amide scaffold for colorectal cancer target validation, the target compound offers markedly higher baseline potency than the structurally related chalcone-amides, reducing the likelihood of false negatives in moderate-throughput screening campaigns.
- [1] Ma, L., Li, H.Q., Zhang, X.Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Aromatic Amide-Substituted Benzimidazole-Derived Chalcones. Molecules, 25(20), 4763. View Source
